

An In-depth Technical Guide to Methyl 6-(hydroxymethyl)picolinate

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Compound of Interest

Compound Name:	Methyl 6-(hydroxymethyl)picolinate
Cat. No.:	B042678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-(hydroxymethyl)picolinate**, a pyridine derivative of interest in chemical synthesis and potential pharmaceutical applications. This document consolidates its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Core Chemical Information

Methyl 6-(hydroxymethyl)picolinate is a substituted pyridine, featuring both a methyl ester and a hydroxymethyl group. These functional groups provide active sites for further chemical modifications, making it a valuable building block in organic synthesis.

Identifiers and Properties

A summary of the key identifiers and physicochemical properties for **Methyl 6-(hydroxymethyl)picolinate** is presented below. This data is crucial for its accurate identification, handling, and use in experimental settings.

Identifier/Property	Value	Source(s)
CAS Number	39977-44-1	[1] [2] [3] [4] [5]
IUPAC Name	methyl 6-(hydroxymethyl)pyridine-2-carboxylate	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1] [4] [5]
Molecular Weight	167.16 g/mol	[1] [4] [6]
PubChem CID	11513809	[1]
Canonical SMILES	COC(=O)C1=CC=CC(=N1)CO	[1]
InChI	InChI=1S/C8H9NO3/c1-12-8(11)7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3	[1]
InChIKey	DVIUNMLAPDJWHL-UHFFFAOYSA-N	[1] [6]
Physical Form	Solid	
Storage Temperature	Room Temperature	
Purity	Commercially available at 95% and 97% purity.	[2] [5]

Synthesis and Characterization

The synthesis of **Methyl 6-(hydroxymethyl)picolinate** can be achieved through various synthetic routes. A common method involves the deprotection of a silyl-protected precursor.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of **Methyl 6-(hydroxymethyl)picolinate** is as follows:

Reaction: Deprotection of 6-(diphenyl-tert-butylsilyloxyethyl)-2-pyridinecarboxylic acid methyl ester.

Materials:

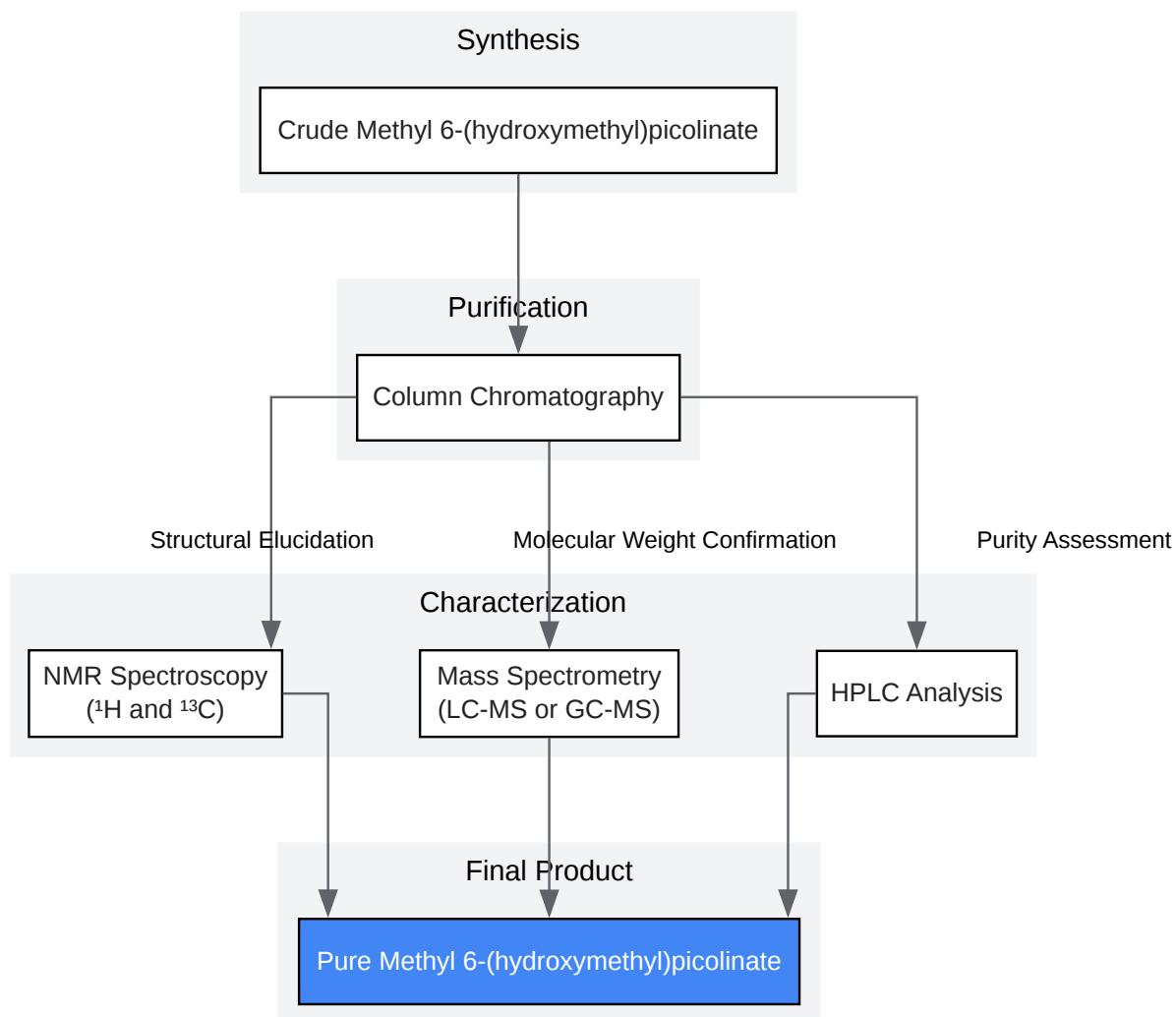
- 6-(diphenyl-tert-butylsilyloxyethyl)-2-pyridinecarboxylic acid methyl ester (3.52 g)
- Tetrahydrofuran (THF) (87 ml)
- Tetrabutylammonium fluoride-trihydrate (13.6 g)
- Concentrated sodium chloride solution (32 ml)
- Ethyl acetate
- Sodium sulfate
- Silica gel
- Hexane

Procedure:

- A solution of 3.52 g of 6-(diphenyl-tert-butylsilyloxyethyl)-2-pyridinecarboxylic acid methyl ester in 87 ml of tetrahydrofuran is prepared at 24°C under a nitrogen atmosphere.[6]
- To this solution, 13.6 g of tetrabutylammonium fluoride-trihydrate is added, and the mixture is stirred for 2 hours.[6]
- Following the stirring, 32 ml of concentrated sodium chloride solution is added, and the mixture is extracted four times with ethyl acetate.[6]
- The combined organic phases are dried over sodium sulfate, filtered, and concentrated in a vacuum.[6]
- The resulting residue is purified by chromatography on silica gel using a hexane/ethyl acetate gradient (50-100% ethyl acetate) to yield 0.92 g of **Methyl 6-(hydroxymethyl)picolinate** as a colorless oil.[6]

Characterization Workflow

The structural confirmation and purity assessment of the synthesized **Methyl 6-(hydroxymethyl)picolinate** are critical. A typical characterization workflow would involve the following analytical techniques:



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A typical workflow for the purification and characterization of **Methyl 6-(hydroxymethyl)picolinate**.

While specific spectral data for **Methyl 6-(hydroxymethyl)picolinate** is not readily available in the public domain, researchers can expect characteristic signals in ¹H NMR for the methyl ester protons, the hydroxymethyl protons, and the aromatic protons of the pyridine ring. Similarly, ¹³C

NMR would show distinct peaks for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons. Mass spectrometry would be employed to confirm the molecular weight of 167.16 g/mol. HPLC analysis would be used to determine the purity of the final compound.

Potential Biological Significance and Applications

While direct studies on the biological activity of **Methyl 6-(hydroxymethyl)picolinate** are limited, the broader classes of compounds to which it belongs—pyridine derivatives and picolimates—are rich in biological and pharmacological activities.

Pyridine derivatives are integral to many pharmaceuticals and have been shown to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.^{[7][8]} The pyridine motif can enhance a drug's metabolic stability, permeability, potency, and binding affinity to biological targets.^[9]

Picolinates, salts of picolinic acid, have also been explored for their biological effects. For instance, chromium picolinate has been investigated for its role in glucose metabolism and its potential benefits in managing type 2 diabetes.^{[10][11][12][13][14]}

Given its structural features, **Methyl 6-(hydroxymethyl)picolinate** serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl and ester functionalities allow for a variety of chemical transformations, enabling the creation of libraries of novel compounds for drug discovery screening.

The logical progression from this starting material to a potential drug candidate is illustrated below:



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Logical workflow from a starting material to a potential drug candidate.

Safety Information

Methyl 6-(hydroxymethyl)picolinate is classified as an irritant.[\[1\]](#) The following hazard and precautionary statements are associated with this compound:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment should be worn when handling this chemical.

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